An In-depth Technical Guide to 1-(Pyridin-3-ylmethyl)cyclopropanamine Dihydrochloride
An In-depth Technical Guide to 1-(Pyridin-3-ylmethyl)cyclopropanamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 1-(Pyridin-3-ylmethyl)cyclopropanamine Dihydrochloride, a molecule of interest in medicinal chemistry and drug discovery. While a specific CAS number for the dihydrochloride salt is not publicly cataloged, this guide is centered around its free base, N-[(pyridin-3-yl)methyl]cyclopropanamine (CAS Number: 183609-18-9) , and details the scientific principles and experimental protocols for its synthesis, characterization, and conversion to the dihydrochloride salt form.
Introduction: The Scientific Rationale
The convergence of a pyridine ring and a cyclopropylamine moiety in a single molecular entity presents a compelling scaffold for probing biological systems. Pyridine derivatives are ubiquitous in pharmaceuticals, valued for their ability to engage in hydrogen bonding, their metabolic stability, and their capacity to serve as bioisosteres for other aromatic systems. The cyclopropylamine unit, a "bioisostere" of a phenyl ring but with a three-dimensional character, introduces conformational rigidity and can modulate metabolic stability and binding affinity. The synthesis and characterization of such hybrid molecules are therefore of significant interest in the development of novel therapeutic agents.
The dihydrochloride salt form is often employed for amines in pharmaceutical development to enhance aqueous solubility, improve stability, and facilitate handling and formulation.[1][2] This guide will therefore address the preparation and properties of this salt form in detail.
Chemical Identity and Physicochemical Properties
| Property | Value (Predicted/Inferred) | Source |
| Chemical Name | 1-(Pyridin-3-ylmethyl)cyclopropanamine dihydrochloride | - |
| Free Base Name | N-[(pyridin-3-yl)methyl]cyclopropanamine | - |
| CAS Number (Free Base) | 183609-18-9 | - |
| Molecular Formula (Free Base) | C9H12N2 | - |
| Molecular Weight (Free Base) | 148.21 g/mol | - |
| Molecular Formula (Dihydrochloride) | C9H14Cl2N2 | - |
| Molecular Weight (Dihydrochloride) | 221.13 g/mol | - |
| Appearance | White to off-white solid (predicted) | - |
| Solubility | Expected to have good solubility in water and polar protic solvents. | [1][2] |
| pKa (Predicted) | The pyridine nitrogen and the primary amine will have distinct pKa values, making the formation of a dihydrochloride salt feasible. | - |
Synthesis and Purification
The synthesis of 1-(Pyridin-3-ylmethyl)cyclopropanamine dihydrochloride can be logically approached in two main stages: the synthesis of the free base followed by its conversion to the dihydrochloride salt.
Synthesis of the Free Base: N-[(pyridin-3-yl)methyl]cyclopropanamine
A plausible and efficient synthetic route to the free base is via reductive amination. This common and robust reaction involves the condensation of an aldehyde or ketone with an amine to form an imine, which is then reduced in situ to the corresponding amine.
Caption: Synthetic workflow for N-[(pyridin-3-yl)methyl]cyclopropanamine.
Experimental Protocol: Reductive Amination
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Reaction Setup: To a solution of pyridine-3-carboxaldehyde (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add cyclopropanamine (1.1 equivalents).
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Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 equivalents), portion-wise to the reaction mixture. The use of NaBH(OAc)3 is advantageous as it is a mild and selective reducing agent for imines in the presence of aldehydes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure free base.
Formation of the Dihydrochloride Salt
The conversion of the basic free amine to its dihydrochloride salt is a straightforward acid-base reaction.[2]
Caption: Conversion of the free base to the dihydrochloride salt.
Experimental Protocol: Dihydrochloride Salt Formation
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Dissolution: Dissolve the purified free base, N-[(pyridin-3-yl)methyl]cyclopropanamine, in a minimal amount of a suitable solvent in which the free base is soluble but the hydrochloride salt is not, such as diethyl ether or a mixture of methanol and diethyl ether.
-
Acidification: To this solution, add a solution of hydrogen chloride (2.0-2.2 equivalents) in a non-protic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane) dropwise with stirring.
-
Precipitation: The dihydrochloride salt should precipitate out of the solution. If precipitation is slow, it can be induced by cooling the mixture in an ice bath or by the addition of a non-polar co-solvent.
-
Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final 1-(Pyridin-3-ylmethyl)cyclopropanamine dihydrochloride salt.
Characterization and Quality Control
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
| Analytical Technique | Expected Observations |
| ¹H NMR | The proton NMR spectrum should show characteristic signals for the pyridine ring protons, the methylene bridge protons, the cyclopropyl protons, and the amine protons. Upon formation of the dihydrochloride salt, a downfield shift of the signals adjacent to the protonated nitrogen atoms is expected. |
| ¹³C NMR | The carbon NMR will confirm the number of unique carbon atoms and their chemical environments. |
| Mass Spectrometry (MS) | The mass spectrum of the free base should show a molecular ion peak corresponding to its molecular weight. For the dihydrochloride salt, electrospray ionization (ESI) in positive mode will likely show the protonated free base. |
| Infrared (IR) Spectroscopy | The IR spectrum of the free base will show N-H stretching vibrations. In the dihydrochloride salt, the formation of the ammonium ions will result in the appearance of broad N+-H stretching bands.[2] |
| Elemental Analysis | Elemental analysis for C, H, N, and Cl should be within ±0.4% of the theoretical values for the dihydrochloride salt, confirming its stoichiometry. |
Potential Applications and Biological Significance
While specific biological activity data for 1-(Pyridin-3-ylmethyl)cyclopropanamine is not widely published, its structural motifs suggest several areas of potential therapeutic interest:
-
Central Nervous System (CNS) Disorders: The combination of a pyridine ring and a constrained amine is a feature found in various CNS-active agents.
-
Oncology: Pyridine derivatives are integral to many kinase inhibitors and other anti-cancer drugs.[3][4]
-
Infectious Diseases: The pyridine scaffold is present in numerous antibacterial and antiviral compounds.[3]
The cyclopropane moiety can enhance metabolic stability and provide a unique three-dimensional structure for improved target binding.[5] Further research is warranted to explore the pharmacological profile of this compound.
Safety and Handling
Detailed toxicological data for this specific compound is not available. Standard laboratory safety precautions should be followed when handling this and any new chemical entity. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
This technical guide provides a scientifically grounded framework for the synthesis, purification, and characterization of 1-(Pyridin-3-ylmethyl)cyclopropanamine dihydrochloride. By leveraging established synthetic methodologies and analytical techniques, researchers can confidently prepare and validate this compound for further investigation in drug discovery and development programs. The unique combination of the pyridine and cyclopropylamine moieties makes it a promising scaffold for the exploration of novel biological activities.
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